4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a bromophenoxy group .Scientific Research Applications
Anticancer Agent
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride: has shown promise as an anticancer agent. Piperidine derivatives, including this compound, have been studied for their potential to act against various types of cancers. They are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These pathways are critical in the proliferation and survival of cancer cells, and their modulation can lead to cell cycle arrest and inhibition of cell migration, thereby reducing the survivability of cancer cells.
Synthesis of Pharmaceutical Compounds
This piperidine derivative is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure allows for the creation of complex molecules that are used in the development of new drugs. The versatility of piperidine rings makes them a valuable component in drug design, contributing to the synthesis of more than twenty classes of pharmaceuticals .
Tubulin Inhibition
Some piperidine derivatives have been identified as tubulin inhibitors, which is a promising approach for the treatment of cancer. Tubulin is a protein that is pivotal in cell division, and its inhibition can lead to the effective suppression of tumor growth. For instance, certain piperidine-carboxamides have been recognized as potent anticancer agents for treating prostate cancer .
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSTWUSJNYRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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